molecular formula C24H46O7 B12668010 Sorbitan, mono(12-hydroxyoctadecanoate) CAS No. 93963-94-1

Sorbitan, mono(12-hydroxyoctadecanoate)

Cat. No.: B12668010
CAS No.: 93963-94-1
M. Wt: 446.6 g/mol
InChI Key: XQAQXKMCCIJQGO-JVKPGNLISA-N
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Description

Sorbitan, mono(12-hydroxyoctadecanoate): , also known as sorbitan monostearate, is a non-ionic surfactant and emulsifier. It is derived from the esterification of sorbitan (a derivative of sorbitol) with 12-hydroxyoctadecanoic acid. This compound is widely used in various industries, including food, cosmetics, pharmaceuticals, and industrial applications, due to its excellent emulsifying, dispersing, and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, mono(12-hydroxyoctadecanoate) is typically synthesized through the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to enhance the reaction rate. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of sorbitan, mono(12-hydroxyoctadecanoate) involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and quality of the product. The use of vacuum systems and inert gas atmospheres helps in minimizing side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, mono(12-hydroxyoctadecanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sorbitan, mono(12-hydroxyoctadecanoate) can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: Sorbitan, mono(12-hydroxyoctadecanoate) is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants and products. It is also used in chromatography as a stationary phase for the separation of complex mixtures .

Biology: In biological research, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier in the preparation of liposomes and other lipid-based delivery systems. It helps in stabilizing the lipid bilayers and enhancing the encapsulation efficiency of bioactive compounds .

Medicine: In the pharmaceutical industry, sorbitan, mono(12-hydroxyoctadecanoate) is used as an excipient in the formulation of various drug delivery systems, including creams, ointments, and emulsions. It enhances the bioavailability and stability of active pharmaceutical ingredients .

Industry: In industrial applications, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier and stabilizer in the production of paints, coatings, and adhesives. It helps in improving the dispersion of pigments and fillers, leading to better product performance .

Mechanism of Action

The mechanism of action of sorbitan, mono(12-hydroxyoctadecanoate) involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. At the molecular level, sorbitan, mono(12-hydroxyoctadecanoate) interacts with the hydrophobic and hydrophilic regions of molecules, leading to the formation of micelles and other colloidal structures .

Comparison with Similar Compounds

Uniqueness: Sorbitan, mono(12-hydroxyoctadecanoate) is unique due to its specific fatty acid composition, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions and dispersions makes it highly valuable in various industrial and scientific applications .

Properties

CAS No.

93963-94-1

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

IUPAC Name

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 12-hydroxyoctadecanoate

InChI

InChI=1S/C24H46O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h19-21,23-27,29H,2-18H2,1H3/t19?,20-,21+,23+,24+/m0/s1

InChI Key

XQAQXKMCCIJQGO-JVKPGNLISA-N

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O

Origin of Product

United States

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